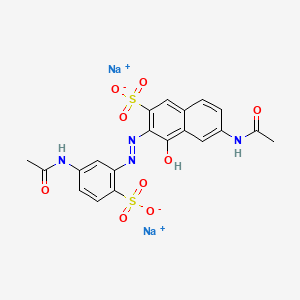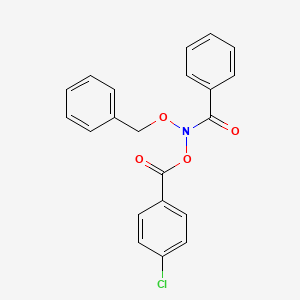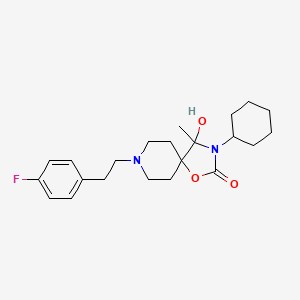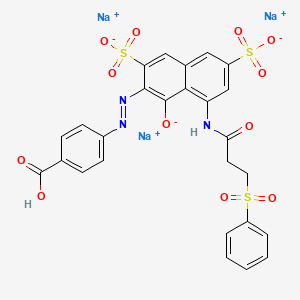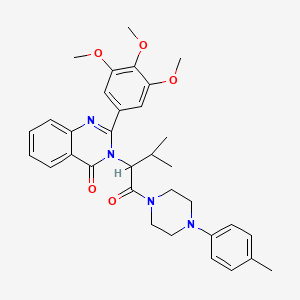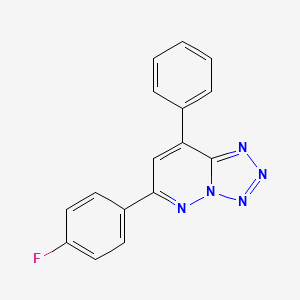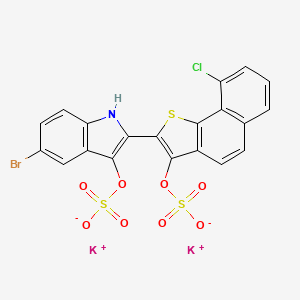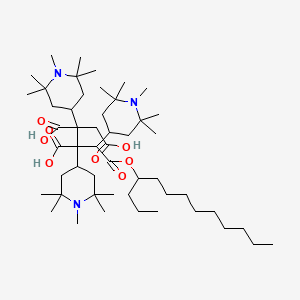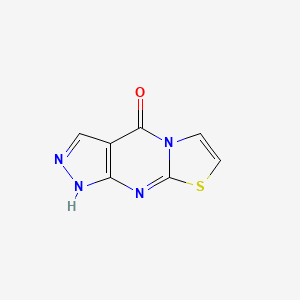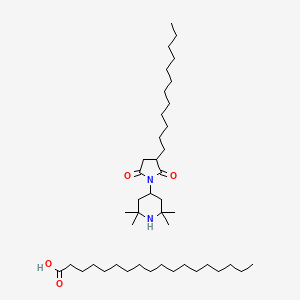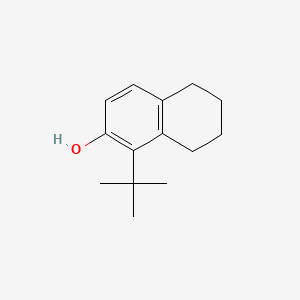
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
Applications De Recherche Scientifique
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.
Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60834-65-3 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
Clé InChI |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


